1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone, also known as Etoricoxib Impurity, is a chemical compound that serves as an impurity in the pharmaceutical formulation of Etoricoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation. The presence of impurities in pharmaceutical products can affect their efficacy and safety, making it crucial to analyze and understand these compounds.
Etoricoxib Impurity can be sourced from the manufacturing processes of Etoricoxib, where it may arise due to incomplete reactions or degradation of the main compound. It is essential to monitor such impurities to ensure the quality of pharmaceutical products.
This compound falls under the category of organic compounds, specifically within the class of ketones and heterocyclic compounds due to its pyridine ring structure. It is classified as a potential impurity in pharmaceutical chemistry.
The synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often utilized to monitor the purity and concentration of the compound throughout the synthesis process.
The molecular structure of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone can be represented as follows:
The structure features a pyridine ring substituted with a methyl group at position 6 and a phenyl ring with a methylsulfinyl group at position 4.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone may participate in various chemical reactions, including:
These reactions require specific reagents and conditions that promote selectivity towards desired products while minimizing side reactions. The use of catalysts may enhance reaction rates and yields.
The mechanism of action for 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone primarily relates to its role as an impurity in Etoricoxib formulations. Etoricoxib itself acts by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. While this impurity does not have a defined therapeutic action, it may influence the pharmacokinetics and pharmacodynamics of the primary drug.
Understanding how impurities affect drug metabolism is critical. Studies have shown that impurities can alter absorption rates, distribution, metabolism, and excretion profiles of active pharmaceutical ingredients.
Relevant analyses include thermal stability assessments and solubility tests in various solvents to determine optimal storage conditions.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone is primarily studied within pharmaceutical research contexts, particularly concerning:
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone represents a critical process-related impurity arising during the synthesis of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This sulfinyl-containing compound emerges primarily through incomplete oxidation of sulfide intermediates or partial reduction of the sulfonyl group during manufacturing processes [3] [6]. Its structural distinction from etoricoxib lies in the oxidation state of the sulfur atom – featuring a sulfinyl group (-S(O)-) rather than the desired sulfonyl group (-SO₂-) – making it a key indicator of suboptimal reaction control during the oxidation steps of the synthetic pathway [3]. The compound's formation mechanisms include:
The impurity's significance extends beyond mere presence, as it challenges purification due to structural similarity to etoricoxib intermediates. Patent literature specifically references this compound as "Impurity 408" – a difficult-to-remove contaminant requiring multiple recrystallization steps that significantly diminish final product yield [6]. Analytical data reveal its chromatographic behavior closely mirrors that of key intermediates, complicating separation:
Table 1: Analytical Parameters for Sulfinyl Impurity Detection
Method | Conditions | LOD (µg/mL) | LOQ (µg/mL) |
---|---|---|---|
RP-HPLC | Inertsil ODS-3V column (4.6 × 250 mm, 5 µm); Methanol/acetonitrile/orthophosphoric acid mobile phase | 0.00786 | 0.02013 |
UPLC | Acquity BEH phenyl column; Formic acid-modified mobile phase | Not specified | Not specified |
Advanced analytical techniques enable its precise quantification, with reverse-phase high-performance liquid chromatography (RP-HPLC) achieving a detection limit of 0.00786 µg/mL and quantification limit of 0.02013 µg/mL [6]. Ultra-performance liquid chromatography (UPLC) methods employing phenyl stationary phases further enhance resolution for this impurity [3].
Process optimization strategies to minimize this impurity focus primarily on oxidation control:
Table 2: Structural Comparison with Target Intermediate
Property | Sulfinyl Impurity | Target Sulfonyl Compound (CAS 221615-75-4) |
---|---|---|
Molecular Formula | C₁₅H₁₅NO₂S | C₁₅H₁₅NO₃S |
Molecular Weight | 273.4 g/mol | 289.34 g/mol |
Sulfur Oxidation State | +4 (Sulfoxide) | +6 (Sulfone) |
Characteristic Group | -S(O)-CH₃ | -SO₂-CH₃ |
SMILES Notation | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Within the quality control framework for COX-2 inhibitor manufacturing, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone holds significant regulatory importance as an Identified Impurity per International Council for Harmonisation (ICH) guidelines. Its control strategy exemplifies rigorous quality-by-design (QbD) principles applied to modern pharmaceutical synthesis [6] [9]. The impurity's classification dictates specific analytical and process controls:
Table 3: ICH-Based Classification and Control Thresholds
Impurity Category | Maximum Allowable Limit | Regulatory Significance |
---|---|---|
Identified Impurity (This compound) | ≤0.10% | Requires chemical identification, analytical validation, and toxicological assessment |
Unidentified Impurity | ≤0.05% | Triggers identification requirements and process investigation |
Genotoxic Impurity | ≤0.0015% | Demands stringent control and specialized analytical methods |
Industrial mitigation integrates this impurity into the control strategy through three key approaches:
The impurity's regulatory significance extends beyond routine quality control, as evidenced by patent litigation surrounding process innovations. Patent US20120232281A1 and EP2551265B1 specifically address manufacturing improvements targeting this impurity's minimization, highlighting its critical impact on intellectual property strategy within COX-2 inhibitor production [2] [3]. The commercial designation of etoricoxib (Arcoxia®) further elevates regulatory scrutiny, requiring comprehensive impurity profiling in all market regions.
Table 4: Process Optimization Strategies for Impurity Control
Strategy | Implementation | Impact on Impurity Levels |
---|---|---|
Simultaneous Grignard Addition | Concurrent addition of methyl 6-methylnicotinate and t-BuMgCl to lithium salt | Reduces formation to <0.5% |
Aqueous-Mediated Coupling | Palladium-catalyzed arylation in water/tripotassium phosphate system | Eliminates organic solvent reduction pathways |
Oxidation Catalysis | Na₂WO₄/H₂O₂/CH₃CO₃H in methanesulfonic acid | Prevents sulfoxide accumulation |
Lithium Salt Intermediation | Use of lithium (4-methylsulfonyl)phenylacetate instead of free acid | Improves reaction selectivity |
Future directions in impurity control emphasize synthetic route refinement, particularly novel catalytic systems that bypass sulfoxide formation intermediates. The industry trend toward continuous manufacturing further promises enhanced control through real-time analytics and immediate parameter adjustment during critical oxidation steps [3] [8]. These developments reinforce the compound's status as a critical quality attribute in etoricoxib synthesis, exemplifying how impurity control strategies integrate chemical understanding, analytical innovation, and regulatory science within modern pharmaceutical quality frameworks.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7